![molecular formula C10H10F4N2O B7594401 3-(3-Fluorophenyl)-1-methyl-1-(2,2,2-trifluoroethyl)urea](/img/structure/B7594401.png)
3-(3-Fluorophenyl)-1-methyl-1-(2,2,2-trifluoroethyl)urea
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Overview
Description
3-(3-Fluorophenyl)-1-methyl-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as "FPTU" and is known for its potential therapeutic applications. The synthesis method of FPTU, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mechanism of Action
The mechanism of action of FPTU is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in the growth and survival of cancer cells. FPTU may also work by reducing inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
FPTU has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and decrease oxidative stress. FPTU may also have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of FPTU is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions, making it suitable for use in a variety of lab experiments. However, one limitation of FPTU is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Future Directions
There are several potential future directions for research on FPTU. One area of interest is the development of FPTU-based therapies for cancer and neurodegenerative disorders. Another area of interest is the optimization of FPTU synthesis and purification methods to increase its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of FPTU and its potential applications in various fields of medicine and science.
Conclusion:
In conclusion, FPTU is a promising chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FPTU and to optimize its use in various applications.
Synthesis Methods
The synthesis of FPTU involves the reaction of 3-fluoroaniline with 2,2,2-trifluoroethyl isocyanate in the presence of a catalyst. The reaction occurs at room temperature and yields FPTU as a white solid. The purity of the compound can be increased through recrystallization.
Scientific Research Applications
FPTU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. FPTU has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, FPTU has been found to exhibit anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
3-(3-fluorophenyl)-1-methyl-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4N2O/c1-16(6-10(12,13)14)9(17)15-8-4-2-3-7(11)5-8/h2-5H,6H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMQLGSMKMCYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)NC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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